REACTION_CXSMILES
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O=P(Cl)(Cl)[Cl:3].C(N(C(C)C)CC)(C)C.O[C:16]1[C:21]([O:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[O:29][CH3:30])=C(O)[N:19]=[C:18]([C:32]2[CH:37]=[CH:36][N:35]=[C:34]([C:38]([NH2:40])=O)[CH:33]=2)[N:17]=1.Cl[CH2:42][Cl:43]>>[Cl:3][C:16]1[C:21]([O:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[O:29][CH3:30])=[C:42]([Cl:43])[N:19]=[C:18]([C:32]2[CH:37]=[CH:36][N:35]=[C:34]([C:38]#[N:40])[CH:33]=2)[N:17]=1
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Name
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|
Quantity
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61 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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34 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
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4-[4,6-dihydroxy-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carboxylic acid amide
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Quantity
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23.5 g
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Type
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reactant
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Smiles
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OC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)O)C1=CC(=NC=C1)C(=O)N
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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by stirring at 5° C. to 10° C. for 15 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under cooling
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Type
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STIRRING
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Details
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by stirring at 90° C. for 25 hr
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Duration
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25 h
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Type
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CUSTOM
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Details
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Volatile components (i.e. excess of POCl3) was removed by evaporation from 20° C. to 70° C.
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Type
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DISTILLATION
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Details
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followed by re-distillation with 100 ml of toluene
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Type
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ADDITION
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Details
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After adding 250 ml of dichloromethane to the residue (88 g of a black oil) the solution
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Type
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TEMPERATURE
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Details
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was heated to 35° C. to 40° C.
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Type
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ADDITION
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Details
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80 ml of de-ionized water were added dropwise within 30 min. whereby the pH
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Duration
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30 min
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Type
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ADDITION
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Details
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was kept constant by the subsequent addition of 28% NaOH solution (60 ml) within 5 to 6 hr
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Duration
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5.5 (± 0.5) h
|
Type
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STIRRING
|
Details
|
The mixture was stirred at 35° C. to 40° C. for 30 min.
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
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followed by removal of dichloromethane by distillation
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Type
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TEMPERATURE
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Details
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to cool down to 20° C.
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Type
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STIRRING
|
Details
|
was stirred for additional 2 hr
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
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The solid was filtered off under suction
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Type
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WASH
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Details
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washed with 500 ml of water
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Type
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CUSTOM
|
Details
|
dried at 70° C.
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Type
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WAIT
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Details
|
2000 Pa for 16 hr
|
Duration
|
16 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=CC(=NC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |